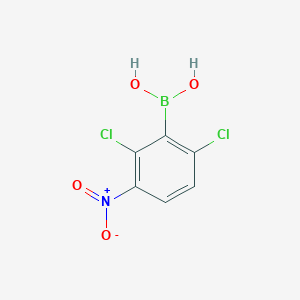

2,6-Dichloro-3-nitrophenylboronic acid

Description

BenchChem offers high-quality 2,6-Dichloro-3-nitrophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-3-nitrophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,6-dichloro-3-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BCl2NO4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBSACXTTUJLJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Cl)[N+](=O)[O-])Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BCl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674504 | |

| Record name | (2,6-Dichloro-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-37-2 | |

| Record name | (2,6-Dichloro-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-Dichloro-3-nitrophenylboronic acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2,6-Dichloro-3-nitrophenylboronic Acid

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract: 2,6-Dichloro-3-nitrophenylboronic acid is a specialized synthetic building block whose utility in organic synthesis, particularly in the construction of complex biaryl structures, is predicated on the unique electronic and steric properties conferred by its substituents. The presence of two ortho-chloro groups creates significant steric hindrance around the boronic acid moiety, while these and the meta-nitro group act as strong electron-withdrawing groups, modulating the reactivity of the phenyl ring. This guide provides a comprehensive overview of the known and inferred chemical properties of this reagent, an analysis of its reactivity profile, and a representative, field-tested protocol for its application in sterically demanding Suzuki-Miyaura cross-coupling reactions.

Disclaimer: 2,6-Dichloro-3-nitrophenylboronic acid (CAS No. 1072946-37-2) is a specialized reagent with limited characterization in peer-reviewed literature. This guide has been constructed by synthesizing data from commercial suppliers with established principles of physical organic chemistry and reaction mechanisms derived from structurally analogous compounds. The experimental protocols provided are representative and may require optimization for specific applications.

Core Chemical and Physical Properties

2,6-Dichloro-3-nitrophenylboronic acid is a solid at room temperature, typically appearing as a white to light yellow crystalline powder. Its core properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1072946-37-2 | [1] |

| Molecular Formula | C₆H₄BCl₂NO₄ | [1] |

| Molecular Weight | 235.82 g/mol | Calculated |

| Physical Form | Solid, Crystalline Powder | [1] |

| Storage Temperature | 2-8°C, Inert Atmosphere | [1] |

| Purity | Typically ≥97% | [1] |

Synthesis and Spectroscopic Characterization

General Synthesis Route

While specific literature on the synthesis of 2,6-dichloro-3-nitrophenylboronic acid is scarce, substituted phenylboronic acids are commonly prepared via the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[2] The logical precursor would be 1,2,3-trichloro-4-nitrobenzene or a related polyhalogenated nitroaromatic.

The general workflow is as follows:

-

Grignard Formation: Reaction of the corresponding aryl halide (e.g., 2,6-dichloro-3-nitro-1-bromobenzene) with magnesium metal in an ethereal solvent like THF to form the arylmagnesium halide.

-

Borylation: The Grignard reagent is then added to a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures (-78 to 0 °C).[2]

-

Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid to yield the final boronic acid.

A palladium-catalyzed borylation of the corresponding aryl chloride using a diboron reagent like bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (B₂(OH)₄) presents a more modern and functional-group-tolerant alternative.[3][4]

Predicted Spectroscopic Data

No publicly available spectra for 2,6-dichloro-3-nitrophenylboronic acid have been identified. However, based on its structure and established principles of NMR spectroscopy, the following characteristics can be predicted.[5]

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the phenyl ring.

-

H-4 and H-5: These two protons are adjacent to each other and would appear as two doublets due to ortho-coupling (³J ≈ 8-9 Hz).

-

The electron-withdrawing effects of the nitro and chloro groups will shift these signals downfield, likely in the range of 7.5-8.5 ppm. The proton ortho to the nitro group (H-4) would likely be the most downfield.

-

The B(OH)₂ protons are often broad and may exchange with residual water in the solvent, appearing as a broad singlet anywhere from ~4 to 12 ppm, or may not be observed at all.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals for the six aromatic carbons.

-

C-B Bond: The carbon atom directly attached to the boron (C-1) is often broad or of low intensity in ¹³C NMR spectra and its chemical shift is difficult to predict precisely but will be significantly influenced by the boron atom.

-

Substituted Carbons: The carbons bearing the chloro (C-2, C-6) and nitro (C-3) groups will have their chemical shifts influenced by these electronegative substituents.

-

Protonated Carbons: The two carbons bearing protons (C-4, C-5) will appear as sharp signals in the typical aromatic region (~120-140 ppm).

Reactivity and Mechanistic Considerations

The chemical behavior of 2,6-dichloro-3-nitrophenylboronic acid is dominated by the interplay of steric and electronic effects.

Electronic Effects

The phenyl ring is rendered highly electron-deficient by three potent electron-withdrawing groups: two chloro atoms and one nitro group.

-

Effect on Suzuki-Miyaura Coupling: In the context of the Suzuki-Miyaura reaction, electron-withdrawing groups on the boronic acid partner are known to slow down the crucial transmetalation step of the catalytic cycle.[6] This is because transmetalation is facilitated by a more nucleophilic organic group on the boron atom. Therefore, more forcing conditions (higher temperature, stronger base, or more active catalyst) may be required for efficient coupling compared to electron-rich or neutral arylboronic acids.[7]

Steric Effects

The two chlorine atoms in the ortho positions to the boronic acid group create significant steric hindrance.

-

Causality in Catalyst Selection: This steric bulk impedes the approach of the palladium complex to the boron center for transmetalation.[8][9] Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may prove inefficient.[10] The solution is to employ palladium catalysts bearing bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., XPhos, SPhos).[11][12] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated L₁Pd(0) species, which is less sterically demanding and more readily undergoes the oxidative addition and transmetalation steps required for coupling hindered partners.[12][13]

Sources

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 3. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. diva-portal.org [diva-portal.org]

- 11. Buchwald Phosphine Ligands [sigmaaldrich.com]

- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,6-Dichloro-3-nitrophenylboronic acid (CAS No. 1072946-37-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,6-Dichloro-3-nitrophenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding for researchers at the forefront of discovery.

Section 1: Compound Profile and Physicochemical Properties

CAS Number: 1072946-37-2

2,6-Dichloro-3-nitrophenylboronic acid is a substituted arylboronic acid that has gained significant attention as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two ortho-chloro substituents and a meta-nitro group relative to the boronic acid moiety, imparts distinct reactivity and steric properties that are highly valuable in the construction of novel chemical entities.

Table 1: Physicochemical Properties of 2,6-Dichloro-3-nitrophenylboronic acid

| Property | Value | Source(s) |

| CAS Number | 1072946-37-2 | |

| Molecular Formula | C₆H₄BCl₂NO₄ | |

| Molecular Weight | 235.81 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Purity | Typically ≥97% | |

| Storage | Store at room temperature, keep dry and cool in an inert atmosphere. |

Structural Representation:

Caption: Structure of 2,6-Dichloro-3-nitrophenylboronic acid.

Section 2: Synthesis and Purification

The synthesis of 2,6-Dichloro-3-nitrophenylboronic acid is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common synthetic route involves the nitration of a dichlorobenzene derivative followed by a borylation reaction.

Part 2.1: Synthesis of the Precursor: 2,6-Dichloronitrobenzene

The precursor, 2,6-dichloronitrobenzene, can be synthesized from 2,6-dichloroaniline via oxidation. This method is often preferred as it provides good regioselectivity.[1]

Experimental Protocol: Oxidation of 2,6-Dichloroaniline

-

Preparation of the Oxidizing Agent: In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, prepare a solution of peroxytrifluoroacetic acid in methylene chloride. This is achieved by the careful addition of trifluoroacetic anhydride to a cooled suspension of 90% hydrogen peroxide in methylene chloride.[1]

-

Reaction: Dissolve 2,6-dichloroaniline in methylene chloride and add this solution dropwise to the prepared peroxytrifluoroacetic acid solution. The reaction is exothermic and may cause the mixture to reflux.[1]

-

Work-up and Isolation: After the addition is complete, heat the mixture under reflux for one hour. Cool the reaction mixture and pour it into cold water. Separate the organic layer and wash it sequentially with water, a 10% sodium carbonate solution, and again with water.[1]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 2,6-dichloronitrobenzene can be purified by recrystallization from ethanol to yield a yellow solid.[1]

Part 2.2: Borylation of 2,6-Dichloronitrobenzene

The conversion of 2,6-dichloronitrobenzene to the corresponding boronic acid can be achieved through a lithiation-borylation sequence. This method involves the generation of an organolithium intermediate which is then trapped with a borate ester.

Conceptual Workflow: Lithiation-Borylation

Caption: Conceptual workflow for the synthesis of arylboronic acids via lithiation-borylation.

Experimental Protocol: Lithiation-Borylation (General Procedure)

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,6-dichloronitrobenzene in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the cooled solution. The reaction mixture is typically stirred at -78 °C for a period to ensure complete formation of the aryllithium intermediate.[2]

-

Borylation: To the aryllithium solution, add triisopropyl borate dropwise, maintaining the temperature at -78 °C. After the addition, allow the reaction to slowly warm to room temperature and stir overnight.[3]

-

Work-up and Isolation: Quench the reaction by the slow addition of aqueous hydrochloric acid. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: After removing the solvent under reduced pressure, the crude boronic acid is obtained. Purification can be challenging due to the polar nature of the boronic acid group. Recrystallization from a suitable solvent system (e.g., water, ethanol/water) is a common method. Alternatively, purification can be achieved by forming a diethanolamine adduct, which is often a crystalline solid that can be easily purified and subsequently hydrolyzed back to the boronic acid.

Section 3: Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

2,6-Dichloro-3-nitrophenylboronic acid is a valuable coupling partner in the Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[4][5] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl and substituted aromatic systems.[6]

Mechanism of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The presence of two ortho-chloro substituents in 2,6-Dichloro-3-nitrophenylboronic acid can introduce steric hindrance, which may influence the reaction kinetics and the choice of catalyst and ligands. The electron-withdrawing nitro group can also affect the electronic properties of the boronic acid and its reactivity.

Experimental Protocol: Suzuki-Miyaura Coupling of 2,6-Dichloro-3-nitrophenylboronic acid with 4-Bromoanisole (Representative Procedure)

-

Reaction Setup: In a round-bottom flask, combine 2,6-Dichloro-3-nitrophenylboronic acid (1.2 equivalents), 4-bromoanisole (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2-3 equivalents).

-

Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes. Heat the mixture to a temperature typically ranging from 80 to 110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Section 4: Role in Medicinal Chemistry and Drug Discovery

Boronic acids and their derivatives are crucial in medicinal chemistry due to their unique ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases.[7] The boronic acid moiety can act as a transition-state analog inhibitor. Furthermore, the Suzuki-Miyaura coupling, for which boronic acids are key reagents, is widely used to synthesize libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.[8][9][10][11]

While specific drug candidates derived directly from 2,6-Dichloro-3-nitrophenylboronic acid are not extensively reported in publicly available literature, its structural motifs are of significant interest. The dichloronitrophenyl scaffold can be found in various bioactive molecules. The presence of chlorine atoms can enhance lipophilicity and metabolic stability, while the nitro group can be a precursor for an amino group, which is a common pharmacophore.

The strategic use of 2,6-Dichloro-3-nitrophenylboronic acid allows for the introduction of this highly functionalized aromatic ring into a wide range of molecular architectures, enabling the exploration of new chemical space in the search for novel therapeutics.

Section 5: Analytical Characterization

The purity and identity of 2,6-Dichloro-3-nitrophenylboronic acid are typically confirmed using a combination of analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the phenyl ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro substituents. A broad singlet corresponding to the B(OH)₂ protons is also expected, which may exchange with D₂O. |

| ¹³C NMR | The carbon NMR spectrum should display six signals for the aromatic carbons. The carbon attached to the boron atom may show a broader signal due to quadrupolar relaxation. The chemical shifts will be characteristic of the substituted phenyl ring.[12] |

| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |

| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for the O-H stretch of the boronic acid, the N-O stretches of the nitro group, and the C-Cl stretches. |

Predicted NMR Data:

-

¹H NMR (predicted): The two aromatic protons are expected to appear as doublets in the range of 7.5-8.5 ppm. The B(OH)₂ protons would likely appear as a broad singlet.

-

¹³C NMR (predicted): The aromatic carbons are expected to resonate in the range of 120-150 ppm. The carbon bearing the boronic acid group will have a characteristic chemical shift.

Section 6: Safety Information

2,6-Dichloro-3-nitrophenylboronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat.

Hazard Statements:

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

References

-

SUPPLEMENTARY DATA - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

2,6-dichloronitrobenzene - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). Retrieved from [Link]

-

Lithiation- Borylation in Synthesis. (n.d.). Retrieved from [Link]

-

Ertl, P., Altmann, E., Racine, S., & Decoret, O. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? Bioorganic & Medicinal Chemistry, 91, 117405. Retrieved from [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

-

The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]

-

Standard Lithiation–Borylation A user's guide. (2017, February 28). Retrieved from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. Retrieved from [Link]

-

Ertl, P., Altmann, E., Racine, S., & Decoret, O. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Retrieved from [Link]

-

Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Natural Product Reports, 39(2), 334-361. Retrieved from [Link]

-

Lithiation-Borylation Methodology and Its Application in Synthesis. (2018, June 23). Retrieved from [Link]

-

Ertl, P., Altmann, E., Racine, S., & Decoret, O. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Bioorganic & medicinal chemistry, 91, 117405. Retrieved from [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(15), 3339. Retrieved from [Link]

-

13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. scispace.com [scispace.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-3-nitrophenylboronic Acid

Abstract: 2,6-Dichloro-3-nitrophenylboronic acid is a pivotal building block in modern medicinal chemistry and materials science, primarily utilized as a coupling partner in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1][2] Its unique substitution pattern, featuring electron-withdrawing chloro and nitro groups, imparts specific electronic and steric properties that are instrumental in the synthesis of complex molecular architectures. This guide provides a comprehensive, field-proven methodology for the synthesis of this valuable reagent, grounded in established chemical principles. We will delve into the strategic considerations behind the synthetic route, offer a detailed, step-by-step protocol for the key borylation step, and discuss the critical parameters that ensure a successful and reproducible outcome. This document is intended for researchers, chemists, and drug development professionals with a background in organic synthesis.

Strategic Overview of the Synthetic Pathway

The synthesis of 2,6-dichloro-3-nitrophenylboronic acid is not a trivial one-step process. The target molecule's functionality requires a multi-step approach that carefully manages the introduction and preservation of the chloro, nitro, and boronic acid groups. The most robust and reliable strategy commences from a halogenated precursor, which is then converted into an organometallic intermediate for subsequent borylation.

The chosen pathway involves three principal stages:

-

Preparation of a Key Intermediate: The synthesis begins with a suitable precursor, 2,6-dichloro-3-nitroaniline. This intermediate can be sourced commercially or synthesized.

-

Diazotization and Halogenation: The amino group of 2,6-dichloro-3-nitroaniline is converted into a diazonium salt, which is then substituted with a bromine atom via a Sandmeyer reaction to yield 1-bromo-2,6-dichloro-3-nitrobenzene. This aryl bromide is the direct precursor for the borylation step.

-

Metal-Halogen Exchange and Borylation: The core transformation involves the conversion of 1-bromo-2,6-dichloro-3-nitrobenzene into the target boronic acid. This is achieved through a low-temperature metal-halogen exchange to form a transient organolithium species, which is immediately trapped with a trialkyl borate. Subsequent acidic hydrolysis yields the final product.

This strategy is predicated on the reliability of classical transformations while navigating the challenges posed by the molecule's electronic and steric properties. The low-temperature borylation is particularly critical due to the presence of the electrophilic nitro group, which could otherwise react with the highly nucleophilic organometallic intermediate.

Logical Workflow Diagram

Caption: Overall synthetic workflow from the aniline precursor to the final boronic acid.

Core Synthesis: Borylation of 1-Bromo-2,6-dichloro-3-nitrobenzene

This section provides a detailed protocol for the most critical step of the synthesis: the conversion of the aryl bromide intermediate to the target boronic acid. The success of this procedure hinges on the strict exclusion of atmospheric moisture and oxygen and the maintenance of cryogenic temperatures.

Mechanistic Rationale and Causality

The formation of an aryl boronic acid from an aryl halide is a cornerstone of organometallic chemistry. The chosen method, involving an organolithium intermediate, is highly efficient for substrates that can tolerate the strongly basic conditions.

-

Metal-Halogen Exchange: The process begins with the reaction of the aryl bromide with an organolithium reagent, typically n-butyllithium (n-BuLi). This is a rapid equilibrium process that favors the formation of the more stable aryllithium species, driven by the greater electronegativity of the sp²-hybridized carbon of the aromatic ring compared to the sp³-hybridized carbon of the butyl group.

-

Cryogenic Conditions (-78 °C): The presence of the nitro group makes the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack. Maintaining the reaction at -78 °C (dry ice/acetone bath) is critical . This low temperature kinetically disfavors the side reaction where the newly formed aryllithium species could act as a nucleophile and attack the nitro group of another substrate molecule.

-

Electrophilic Trap: The aryllithium intermediate is a potent nucleophile and base. It is immediately "trapped" by adding a suitable boron electrophile. Triisopropyl borate, B(O-iPr)₃, is selected over the more common trimethyl borate. Its bulkier isopropoxy groups provide greater steric hindrance, which helps to moderate its reactivity and prevent the undesired formation of over-alkylation products (ate complexes).

-

Hydrolysis: The reaction initially forms a lithium boronate ester complex. This complex is stable at low temperatures but is readily hydrolyzed upon quenching the reaction with aqueous acid. The hydrolysis step protonates the oxygen atoms, leading to the release of the final boronic acid product, B(OH)₂.

Experimental Protocol: Step-by-Step Methodology

Disclaimer: This protocol involves highly reactive and hazardous materials. All operations must be conducted by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves. An inert atmosphere is mandatory.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| 1-Bromo-2,6-dichloro-3-nitrobenzene | C₆H₂BrCl₂NO₂ | 270.88 | 10.0 | 2.71 g | 1.0 |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 11.0 | 4.4 mL | 1.1 |

| Triisopropyl borate | C₉H₂₁BO₃ | 188.08 | 15.0 | 3.15 mL (2.82 g) | 1.5 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | ~50 mL | Solvent |

| Hydrochloric Acid (2 M aqueous) | HCl | 36.46 | - | ~20 mL | Workup |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~100 mL | Extraction |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | ~30 mL | Washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~5 g | Drying |

Procedure:

-

Apparatus Setup: Assemble a 100 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and an argon inlet. Flame-dry the entire apparatus under a stream of argon and allow it to cool to room temperature. This is a standard procedure for ensuring rigorously anhydrous conditions.[3]

-

Reagent Preparation: In the flame-dried flask, dissolve 1-bromo-2,6-dichloro-3-nitrobenzene (2.71 g, 10.0 mmol) in 40 mL of anhydrous THF.

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

-

Formation of the Organolithium: While vigorously stirring, add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 15 minutes. Maintain the internal temperature below -70 °C throughout the addition. A slight color change may be observed. Stir the mixture at -78 °C for an additional 30 minutes after the addition is complete.

-

Borylation: To the cold aryllithium solution, add triisopropyl borate (3.15 mL, 15.0 mmol) dropwise via syringe over 10 minutes. Again, ensure the internal temperature remains below -70 °C.

-

Warming and Quenching: After the addition of the borate ester, stir the reaction mixture at -78 °C for 1 hour. Then, remove the cooling bath and allow the mixture to warm slowly to 0 °C over approximately 30-45 minutes.

-

Hydrolysis: At 0 °C, slowly and carefully quench the reaction by adding 20 mL of 2 M aqueous hydrochloric acid. Caution: This is an exothermic process. The addition should be done dropwise to control the temperature. Stir the biphasic mixture vigorously for 30 minutes at room temperature to ensure complete hydrolysis of the boronate ester.

-

Extraction and Wash: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 40 mL). Combine the organic layers. Wash the combined organic phase sequentially with water (30 mL) and brine (30 mL) to remove residual acid and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is often a mixture of the desired boronic acid and its corresponding boroxine (a cyclic anhydride).[3] The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by slurry in hexanes to afford 2,6-dichloro-3-nitrophenylboronic acid as a solid.

Self-Validating System: In-Process Controls & Characterization

To ensure the integrity of the protocol, several checks can be implemented:

-

TLC Analysis: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent). A sample can be taken after the initial 30-minute stir with n-BuLi, quenched in a separate vial with a drop of D₂O, and analyzed to confirm consumption of the starting material.

-

Final Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the aromatic proton signals and the B(OH)₂ proton (often a broad singlet).

-

¹¹B NMR: To confirm the presence of a boronic acid (typically a broad peak around 25-35 ppm).

-

LC-MS: To confirm the molecular weight (M+H)⁺.

-

Melting Point: To compare with literature values.

-

Borylation Reaction Diagram

Caption: Key transformation in the synthesis of the target boronic acid.

Applications in Drug Discovery: The Suzuki-Miyaura Coupling

2,6-Dichloro-3-nitrophenylboronic acid is primarily employed in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, a process that has revolutionized the synthesis of biaryl compounds common in pharmaceuticals.[1][4]

The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2] The base plays a crucial role in activating the boronic acid to facilitate the transmetalation step.[5] The steric hindrance from the two ortho-chloro substituents and the electronic effect of the nitro group can influence the reaction's efficiency and selectivity, making this reagent a strategic choice for accessing highly substituted biaryl systems.

Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

2,6-Dichloro-3-nitrophenylboronic acid is a solid that should be handled with care. It is classified as harmful if swallowed and causes skin and eye irritation.[6] Appropriate PPE should be worn at all times. Store in a tightly sealed container in a cool, dry place under an inert atmosphere, as boronic acids can be sensitive to air and moisture.[6]

References

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Suzuki reaction. Wikipedia. Available at: [Link]

-

Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool. Protheragen. Available at: [Link]

-

The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. Available at: [Link]

Sources

An In-Depth Technical Guide to 2,6-Dichloro-3-nitrophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,6-Dichloro-3-nitrophenylboronic acid, a vital reagent in modern organic synthesis and drug discovery. We will delve into its chemical structure, nomenclature, physicochemical properties, and synthesis, with a particular focus on its application in constructing complex molecular architectures relevant to the pharmaceutical industry. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of Boronic Acids in a Research Context

Boronic acids and their derivatives have become indispensable tools in medicinal chemistry since their initial synthesis in 1860.[1] Their stability, low toxicity, and versatile reactivity make them ideal building blocks for creating novel carbon-carbon bonds, a fundamental process in the synthesis of new drug candidates.[1][2] Notably, the boronic acid functional group can be degraded in the body to boric acid, a "green compound" that is readily eliminated.[1] This favorable toxicological profile has contributed to the growing interest in boronic acid-containing pharmaceuticals.

The utility of boronic acids is exemplified by the FDA approval of drugs like bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, and vaborbactam, a β-lactamase inhibitor.[1][3] These successes have spurred further research into novel boronic acid derivatives, such as 2,6-Dichloro-3-nitrophenylboronic acid, as scaffolds for the next generation of therapeutics.

Core Compound Analysis: 2,6-Dichloro-3-nitrophenylboronic acid

Structure and IUPAC Nomenclature

The precise arrangement of atoms within a molecule dictates its reactivity and potential applications. For the compound of interest, the structure consists of a phenyl ring substituted with a boronic acid group (-B(OH)₂), two chlorine atoms, and a nitro group (-NO₂).

Chemical Structure:

Caption: Chemical structure of 2,6-Dichloro-3-nitrophenylboronic acid.

The formal IUPAC Name for this compound is (2,6-Dichloro-3-nitrophenyl)boronic acid .[4]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The table below summarizes the key properties of 2,6-Dichloro-3-nitrophenylboronic acid.

| Property | Value | Source |

| CAS Number | 1072946-37-2 | [4] |

| Molecular Formula | C₆H₄BCl₂NO₄ | [4] |

| Molecular Weight | 235.819 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage Conditions | Inert atmosphere, 2-8°C | |

| InChI Key | ZLBSACXTTUJLJN-UHFFFAOYSA-N |

Synthesis and Reactivity

While specific, detailed synthesis routes for 2,6-dichloro-3-nitrophenylboronic acid are not extensively published in readily available literature, a general understanding can be derived from established methods for preparing substituted phenylboronic acids. A plausible synthetic approach would involve the lithiation or Grignard formation from a corresponding aryl halide followed by reaction with a trialkyl borate.

A more common approach for analogous compounds involves a multi-step process that could be adapted. For instance, the synthesis of 2,6-dichloro-4-nitrophenol involves the sulfonation of 2,6-dichlorophenol followed by nitration.[5] A similar strategy of electrophilic aromatic substitution on a pre-functionalized benzene ring could be envisioned for the introduction of the nitro and chloro groups, followed by a borylation step.

The preparation of 2,6-dichloro-4-nitroaniline is achieved by the chlorination of p-nitroaniline.[6] This highlights another potential synthetic avenue where functional group interconversions on a pre-existing substituted aniline could lead to the desired aryl halide precursor for borylation.

Key Reactivity: The Suzuki-Miyaura Coupling Reaction

The primary utility of 2,6-Dichloro-3-nitrophenylboronic acid in drug discovery and organic synthesis lies in its participation in the Suzuki-Miyaura cross-coupling reaction .[7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide or triflate, enabling the construction of complex biaryl and styrenyl structures.[2][7][8]

The Catalytic Cycle: The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three key steps:[7][8]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) complex.

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

The structural motifs accessible through the use of 2,6-Dichloro-3-nitrophenylboronic acid are of significant interest in medicinal chemistry. The presence of two chlorine atoms and a nitro group provides multiple points for further functionalization and can influence the pharmacokinetic and pharmacodynamic properties of the final molecule.

-

Scaffold for Novel Inhibitors: The substituted phenyl ring serves as a rigid scaffold upon which various functional groups can be appended to interact with biological targets. Boronic acids themselves are known to act as inhibitors for certain enzymes, such as β-lactamases.[9][10]

-

Building Block for Complex Molecules: The ability to participate in Suzuki-Miyaura coupling makes this compound an invaluable building block for synthesizing complex biaryl structures, which are common in many approved drugs.[2]

-

Modulation of Physicochemical Properties: The electron-withdrawing nature of the chloro and nitro substituents can be exploited to fine-tune the electronic properties and metabolic stability of a drug candidate.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a generalized, yet detailed, protocol for a Suzuki-Miyaura coupling reaction utilizing an arylboronic acid like 2,6-Dichloro-3-nitrophenylboronic acid. This protocol is designed to be a self-validating system, with clear steps and rationale.

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials:

-

2,6-Dichloro-3-nitrophenylboronic acid

-

Aryl halide (e.g., bromobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., a mixture of toluene and water, or dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Methodology:

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), 2,6-Dichloro-3-nitrophenylboronic acid (1.2 eq), and the base (2.0 eq). The use of a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide. The base is crucial for activating the boronic acid for transmetalation.[11]

-

Add the palladium catalyst (typically 1-5 mol%). The choice of catalyst and ligand can significantly impact the reaction efficiency.[11]

-

-

Solvent Addition and Degassing:

-

Add the degassed solvent system. A biphasic solvent system is often employed in Suzuki reactions.[12] Degassing is critical to remove oxygen, which can deactivate the palladium catalyst.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine to remove the base and other inorganic byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

-

Self-Validation: The success of the reaction is validated by the isolation and characterization of the product. Techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be used to confirm the structure and purity of the synthesized compound.

Conclusion and Future Outlook

2,6-Dichloro-3-nitrophenylboronic acid is a highly valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its ability to participate in robust and reliable carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling allows for the efficient construction of complex molecular architectures. The continued exploration of the reactivity of this and related boronic acids will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. pschemicals.com [pschemicals.com]

- 5. A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol [quickcompany.in]

- 6. prepchem.com [prepchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-depth Technical Guide to the Physical Properties of 2,6-Dichloro-3-nitrophenylboronic Acid

Foreword: Contextualizing the Utility of a Niche Reagent

In the landscape of modern drug discovery and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds.[1][2] The efficacy of this Nobel Prize-winning methodology is critically dependent on the stability, reactivity, and purity of its organoboron reagents.[1] 2,6-Dichloro-3-nitrophenylboronic acid is a specialized building block designed for just such applications. Its unique substitution pattern—featuring two sterically directing chlorine atoms and a strongly electron-withdrawing nitro group—offers chemists a tool to introduce a highly functionalized phenyl ring into complex molecules.[3] This guide provides an in-depth examination of the core physical properties of this reagent, offering both established data and field-proven experimental protocols to empower researchers in its effective application.

Compound Identification and Core Characteristics

2,6-Dichloro-3-nitrophenylboronic acid is a synthetic organoboron compound. As a derivative of boric acid, it functions as a Lewis acid and is a key intermediate in organic synthesis, particularly for introducing the 2,6-dichloro-3-nitrophenyl moiety into target molecules.[4]

The fundamental identifiers and properties are summarized below:

| Property | Value | Source(s) |

| CAS Number | 1072946-37-2 | |

| Molecular Formula | C₆H₄BCl₂NO₄ | |

| Molecular Weight | 235.82 g/mol | |

| Physical Form | Solid, typically a white to off-white crystalline powder. | |

| Typical Purity | ≥97% to ≥98% | |

| Storage Conditions | Store in an inert atmosphere at 2-8°C. | |

| Safety Profile | Pictogram: GHS07 (Exclamation Mark)Signal Word: WarningHazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). |

Thermal Properties: Melting Point Analysis

A precise melting point is a critical indicator of purity for a solid reagent. For 2,6-dichloro-3-nitrophenylboronic acid, a definitive melting point is not consistently reported in publicly available literature, which is common for complex boronic acids that may decompose upon heating. For comparison, the closely related compound 3-nitrophenylboronic acid has a reported melting point of 284-285 °C, with decomposition.[4][5][6]

Expert Insight: The presence of multiple polar functional groups (boronic acid, nitro) and halogens on the phenyl ring suggests strong intermolecular forces. Therefore, a high melting point, likely accompanied by decomposition, is expected. The absence of a sharp melting point can also indicate the presence of its anhydride form (boroxine), a common impurity in solid boronic acids.

A detailed protocol for the experimental determination of the melting point is provided in the "Experimental Protocols" section of this guide.

Acidity and pKa: The Key to Reactivity

Boronic acids are Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate complex.[7] The equilibrium between the neutral trigonal planar acid and the anionic tetrahedral boronate is fundamental to its role in reactions like the Suzuki-Miyaura coupling, where the boronate is the active species in the transmetalation step.[2]

The acidity, quantified by the pKa, is heavily influenced by the substituents on the phenyl ring. Electron-withdrawing groups decrease the pKa (increase acidity), while electron-donating groups increase it.[7]

-

The nitro group is strongly electron-withdrawing, which significantly increases the acidity of the boron center.[3]

-

The two chloro groups are also electron-withdrawing through induction, further lowering the pKa.

While an experimental pKa for 2,6-dichloro-3-nitrophenylboronic acid is not found in the literature, the predicted pKa for 3-nitrophenylboronic acid is approximately 6.93. It is mechanistically sound to predict that the addition of two chlorine atoms would lower the pKa of the target compound further, likely into the 6.0-6.5 range, making it considerably more acidic than typical arylboronic acids (pKa ~9).[4]

An experimental workflow for determining pKa via potentiometric or spectrophotometric titration is detailed in the protocols section.

Caption: Lewis acid equilibrium of boronic acid in an aqueous base.

Solubility Profile: A Practical Assessment

The solubility of a boronic acid is crucial for selecting appropriate reaction solvents. While quantitative data for 2,6-dichloro-3-nitrophenylboronic acid is scarce, its structural features provide a strong basis for predicting its behavior. The polar boronic acid group allows for hydrogen bonding, suggesting solubility in polar solvents.[3]

Expected Solubility:

-

Soluble in: Polar organic solvents such as methanol, ethanol, diethyl ether, tetrahydrofuran (THF), and dimethylformamide (DMF).[8]

-

Slightly Soluble/Soluble in Hot Water: The polar groups may allow for some water solubility, which would be enhanced by heating.

-

Soluble in Aqueous Base: Due to its acidic nature, it will readily dissolve in aqueous bases (e.g., NaOH, K₂CO₃) via the formation of the highly polar boronate salt. This is a key principle used in Suzuki coupling reaction setups.[7]

-

Insoluble in: Nonpolar solvents like hexane and toluene.

A systematic protocol for qualitative solubility testing is provided in the experimental section.

Spectroscopic Characterization (Predicted)

No publicly archived spectra for 2,6-dichloro-3-nitrophenylboronic acid were identified. However, based on its structure, a detailed prediction of its key spectral features can be made, providing a benchmark for researchers to verify their sample.

-

¹H NMR (Proton NMR): The spectrum is expected to show two signals in the aromatic region for the two non-equivalent aromatic protons.

-

The two protons are on a highly substituted, electron-deficient ring, so their chemical shifts will be downfield (likely in the 7.5-8.5 ppm range).

-

They will appear as doublets due to coupling to each other.

-

A broad singlet, corresponding to the two protons of the B(OH)₂ group, will also be present. Its chemical shift is highly variable and depends on solvent, concentration, and water content. This peak will disappear upon D₂O exchange.

-

-

¹³C NMR (Carbon NMR): The proton-decoupled spectrum should exhibit six distinct signals for the six aromatic carbons.

-

C-B (ipso-Boron): This signal may be broad and of lower intensity due to the quadrupolar relaxation of the boron-11 nucleus. Expected around 130 ppm.

-

C-NO₂ (ipso-Nitro): This carbon is highly deshielded and will appear significantly downfield, likely >150 ppm.

-

C-Cl (ipso-Chloro): These two carbons will also be downfield, influenced by the electronegativity of chlorine.

-

C-H (Protonated Carbons): The two carbons bonded to hydrogen will appear in the typical aromatic region of 120-140 ppm.

-

-

FT-IR (Infrared Spectroscopy):

-

O-H Stretch: A very broad and strong absorption band from ~3200 to 3600 cm⁻¹ is characteristic of the hydrogen-bonded O-H groups of the boronic acid.

-

N-O Stretch (Nitro Group): Two strong, sharp bands are expected: one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

-

B-O Stretch: A strong band around 1310-1380 cm⁻¹.

-

C-Cl Stretch: Absorptions in the 1000-1100 cm⁻¹ region.

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ should be observable.

-

A key diagnostic feature will be the isotopic pattern for the two chlorine atoms. The ratio of M, M+2, and M+4 peaks should be approximately 9:6:1, which is characteristic of a molecule containing two chlorine atoms.

-

Common fragmentation patterns for boronic acids include the loss of water (H₂O) and boric acid (B(OH)₃).

-

Application in Suzuki-Miyaura Coupling

The primary utility of 2,6-dichloro-3-nitrophenylboronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1] Its structural features are directly linked to its function:

-

Electronic Activation: The potent electron-withdrawing effect of the nitro group increases the Lewis acidity of the boron atom, facilitating the formation of the boronate complex required for transmetalation.[3]

-

Steric Influence: The two chlorine atoms at the ortho positions (2 and 6) create significant steric hindrance around the C-B bond. This can be strategically employed to control the regioselectivity of couplings or to construct sterically congested biaryl systems.

-

Post-Coupling Functionalization: The nitro group serves as a versatile functional handle that can be readily reduced to an amine, which can then be used for a wide array of subsequent chemical transformations, a common strategy in drug development.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

These protocols provide a self-validating framework for confirming the physical properties of 2,6-dichloro-3-nitrophenylboronic acid in a research setting.

Protocol 7.1: Determination of Melting Point

-

Sample Preparation: Ensure the boronic acid sample is thoroughly dried under vacuum to remove residual solvent and minimize the presence of water, which can depress the melting point.

-

Apparatus: Use a calibrated digital melting point apparatus.

-

Procedure: a. Load a small amount of the crystalline powder into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm. b. Place the capillary tube in the apparatus. c. Set a ramp rate of 10-20 °C/min for a preliminary rapid scan to estimate the approximate melting range. d. For an accurate measurement, repeat the process with a fresh sample, setting a slow ramp rate of 1-2 °C/min starting from approximately 20 °C below the estimated melting point. e. Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. f. Note any color change, gas evolution, or other signs of decomposition during heating.

Protocol 7.2: Qualitative Solubility Assessment

-

Setup: Label a series of small test tubes, one for each solvent to be tested (e.g., Water, Methanol, Toluene, 5% aq. NaOH, 5% aq. HCl).

-

Procedure: a. Add approximately 10 mg of 2,6-dichloro-3-nitrophenylboronic acid to each test tube. b. To each tube, add 1 mL of the respective solvent. c. Vigorously agitate each tube (e.g., using a vortex mixer) for 60 seconds. d. Allow the tubes to stand and observe.

-

Classification:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all. e. For samples insoluble at room temperature, gently warm the test tube in a water bath and observe if solubility increases.

-

Caption: Workflow for qualitative solubility determination.

Protocol 7.3: pKa Determination by Potentiometric Titration

-

Solution Preparation: a. Prepare a standardized solution of ~0.1 M NaOH in deionized, CO₂-free water. b. Accurately prepare a ~0.01 M solution of 2,6-dichloro-3-nitrophenylboronic acid in a suitable solvent mixture (e.g., 50:50 Methanol:Water) to ensure solubility. Record the exact mass and volume.

-

Apparatus: A calibrated pH meter with a glass electrode and a magnetic stirrer.

-

Procedure: a. Place a known volume (e.g., 50 mL) of the boronic acid solution into a beaker with a magnetic stir bar. b. Immerse the pH electrode in the solution and begin stirring gently. c. Allow the initial pH reading to stabilize and record it. d. Add the NaOH titrant in small, precise increments (e.g., 0.1 mL) from a burette. e. After each addition, wait for the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. f. Continue the titration well past the equivalence point (the region of most rapid pH change).

-

Data Analysis: a. Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. b. Determine the volume at the half-equivalence point (half the volume of NaOH required to reach the equivalence point). c. The pKa is the pH value at the half-equivalence point of the titration curve.

References

- Electronic Supporting Information - The Royal Society of Chemistry. (n.d.).

- (2,6-Dichloro-3-nitrophenyl)boronic acid | 1072946-37-2. (n.d.). Sigma-Aldrich.

- Supplementary Information - The Royal Society of Chemistry. (n.d.).

- Zu, W., Liu, S., Jia, X., & Xu, L. (n.d.).

- An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Nitrophenylboronic Acid. (n.d.). Benchchem.

- (2,6-Dichloro-3-nitrophenyl)boronic acid. (n.d.). GlobalChemMall.

- 3-Nitrophenylboronic acid CAS NO.13331-27-6. (n.d.). Shanghai Minstar Chemical Co., Ltd.

- 3-nitrophenylboronic acid - 13331-27-6, C6H6BNO4, density, melting point, boiling point, structural formula, synthesis. (n.d.).

- 3-Nitrophenylboronic acid = 97 13331-27-6. (n.d.). Sigma-Aldrich.

- 13331-27-6 | 3-Nitrophenylboronic acid. (n.d.). ChemScene.

- CAS 13331-27-6: 3-Nitrophenylboronic acid. (n.d.). CymitQuimica.

- 3-Nitrophenylboronic acid | 13331-27-6. (n.d.). ChemicalBook.

- 3-Nitrophenylboronic Acid | 13331-27-6. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific.

- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.

- 73852-17-2|(2,6-Dichlorophenyl)boronic acid|BLD Pharm. (n.d.).

- 3-Nitrophenylboronic acid = 97 13331-27-6. (n.d.). Sigma-Aldrich.

- Benzeneboronic acid, m-nitro-. (n.d.). NIST WebBook.

- 3-Nitrophenylboronic acid. (n.d.). Chem-Impex.

- Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d... (n.d.).

- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.

- 3-Nitrophenylboronic acid | 13331-27-6. (n.d.). ChemicalBook.

- 13331-27-6|3-Nitrophenylboronic acid|BLD Pharm. (n.d.).

- 2,6-Dichloro-4-nitrophenol | C6H3Cl2NO3 | CID 12066. (n.d.). PubChem.

- 3-Nitrophenylboronic Acid | 13331-27-6. (n.d.). Tokyo Chemical Industry Co., Ltd.(APAC).

- 1027059-21-7|(2,6-Dichloro-3-(trifluoromethyl)phenyl)boronic acid. (n.d.). BLDpharm.

- Fig. S6 1 H-NMR spectrum of 2,6-dimethylphenylboronic acid. (n.d.).

- 3-Nitrophenylboronic acid - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.

- 3-Nitrophenylboronic acid. (n.d.). Chem-Impex.

- Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d... (n.d.).

- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.

- 3-Nitrophenylboronic acid | 13331-27-6. (n.d.). ChemicalBook.

- 13331-27-6|3-Nitrophenylboronic acid|BLD Pharm. (n.d.).

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

Sources

- 1. Benzeneboronic acid, m-nitro- [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. CAS 13331-27-6: 3-Nitrophenylboronic acid | CymitQuimica [cymitquimica.com]

- 4. 3-Nitrophenylboronic acid | 13331-27-6 [chemicalbook.com]

- 5. 3-Nitrophenylboronic acid, CasNo.13331-27-6 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 6. 3-Nitrophenylboronic acid = 97 13331-27-6 [sigmaaldrich.com]

- 7. 3-Nitrophenylboronic acid | 13331-27-6 [amp.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

Solubility of 2,6-Dichloro-3-nitrophenylboronic Acid in Organic Solvents: A Technical Guide

Introduction

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients (APIs) and key synthetic intermediates is a cornerstone of successful research and development. This technical guide provides an in-depth exploration of the solubility characteristics of 2,6-Dichloro-3-nitrophenylboronic acid, a compound of significant interest in organic synthesis. Due to the limited availability of direct quantitative solubility data for this specific molecule, this guide synthesizes information from analogous compounds to provide a robust predictive framework. Furthermore, a detailed experimental protocol is presented to empower researchers to determine precise solubility values in their own laboratory settings.

The solubility of a compound dictates its behavior in various stages of the drug development pipeline, from reaction kinetics in synthesis to bioavailability in formulation.[1] For a molecule like 2,6-Dichloro-3-nitrophenylboronic acid, with its unique combination of functional groups, predicting and understanding its interaction with different organic solvents is paramount for optimizing synthetic routes and ensuring the quality of the final product.

Physicochemical Drivers of Solubility

The solubility of 2,6-Dichloro-3-nitrophenylboronic acid is governed by the interplay of its distinct chemical moieties: the phenylboronic acid core, the two chlorine atoms, and the nitro group. Each contributes to the overall polarity, hydrogen bonding capacity, and intermolecular forces that dictate how the molecule interacts with a given solvent.

-

The Boronic Acid Group (-B(OH)₂): This functional group is the primary driver of solubility in polar solvents. The hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating dissolution in protic solvents like alcohols and polar aprotic solvents that can accept hydrogen bonds.[2]

-

The Dichloro Substituents (-Cl): The two chlorine atoms are electron-withdrawing and contribute to the overall polarity of the molecule. Their presence can influence crystal lattice energy and interactions with polar solvents.

-

The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group significantly increases the polarity of the aromatic ring. This enhances the potential for dipole-dipole interactions with polar solvent molecules.[3]

The combination of these groups results in a molecule with a significant polar character. However, the bulky chlorine atoms ortho to the boronic acid may introduce some steric hindrance, potentially affecting solvation.

Predictive Solubility in Common Organic Solvents

| Compound | Methanol | Acetone | Chloroform | Dichloromethane | Diethyl Ether | Tetrahydrofuran (THF) |

| Phenylboronic Acid | Soluble | High Solubility | Moderate Solubility | Soluble | High Solubility | Soluble |

| 3,4-Dichlorophenylboronic acid | Soluble[4] | Slightly Soluble[5] | Very Slightly Soluble (heated)[5] | Not specified | Not specified | Not specified |

| 3-Nitrophenylboronic acid | Soluble[3] | Not specified | Not specified | Not specified | Soluble[6] | Not specified |

| Methylboronic Acid | Soluble | Not specified | Soluble[2] | Soluble[2] | Soluble[2] | Soluble |

Based on these trends, it is anticipated that 2,6-Dichloro-3-nitrophenylboronic acid will exhibit good solubility in polar protic solvents such as methanol and ethanol, and polar aprotic solvents like acetone, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO). Its solubility is expected to be moderate in chlorinated solvents like dichloromethane and chloroform, and low in non-polar solvents such as hexanes and toluene.

Experimental Protocol for Solubility Determination: The Dynamic Method

A reliable and commonly used technique for determining the solubility of crystalline compounds like boronic acids is the dynamic (or synthetic) method.[7][8] This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid as the temperature is changed in a controlled manner.

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh a specific amount of 2,6-Dichloro-3-nitrophenylboronic acid and the chosen organic solvent into a jacketed glass vessel. This creates a biphasic sample with a known composition.

-

Controlled Heating and Stirring: The sample is heated at a slow, constant rate (e.g., 0.1–0.5 K/min) while being vigorously stirred to maintain homogeneity and ensure the system is at equilibrium.

-

Turbidity Monitoring: The turbidity of the sample is continuously monitored. This can be done visually or, for greater accuracy, using a luminance probe that measures the intensity of a light beam passing through the solution.

-

Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This "clear point" is identified by a sharp increase in the measured light intensity if using a probe.

-

Data Collection and Curve Construction: Repeat the procedure for a range of different compositions of the solute and solvent to construct a solubility curve, typically plotting the mole fraction of the solute against the equilibrium temperature.

Experimental Workflow Diagram

Sources

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 13331-27-6: 3-Nitrophenylboronic acid | CymitQuimica [cymitquimica.com]

- 4. (3,4-dichlorophenyl)boronic acid [chembk.com]

- 5. lookchem.com [lookchem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

Stability and storage of 2,6-Dichloro-3-nitrophenylboronic acid

An In-depth Technical Guide Topic: Stability and Storage of 2,6-Dichloro-3-nitrophenylboronic Acid Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2,6-Dichloro-3-nitrophenylboronic acid is a pivotal intermediate in contemporary organic synthesis, particularly valued in the construction of complex molecules for pharmaceutical and materials science applications. Its utility, however, is intrinsically linked to its chemical integrity. This guide provides a comprehensive analysis of the factors governing the stability of this compound and outlines field-proven protocols for its optimal storage and handling. We will explore the key degradation pathways—hydrolysis, oxidation, and thermal decomposition—underpinned by the compound's unique electronic and steric properties. By synthesizing mechanistic understanding with practical, validated methodologies, this document serves as an essential resource for ensuring the long-term viability and experimental reliability of 2,6-Dichloro-3-nitrophenylboronic acid in a research and development setting.

Physicochemical Profile and Inherent Stability Factors

The stability of 2,6-Dichloro-3-nitrophenylboronic acid is dictated by its molecular structure. The phenyl ring is substituted with three distinct groups, each exerting a significant electronic and steric influence.

-

Boronic Acid Moiety (-B(OH)₂): This functional group is the primary site of reactivity and potential degradation. The boron atom possesses an empty p-orbital, rendering it Lewis acidic and susceptible to nucleophilic attack, a key step in both hydrolysis and oxidation.[1]

-

Electron-Withdrawing Groups (-Cl, -NO₂): The two chlorine atoms and the nitro group are strongly electron-withdrawing. This electronic pull increases the Lewis acidity of the boron atom, potentially making the C-B bond more susceptible to certain cleavage pathways.[2] These groups are crucial for the compound's synthetic utility but also modulate its stability profile.

-

Steric Hindrance: The presence of two chlorine atoms ortho to the boronic acid group provides significant steric shielding. This bulk can kinetically hinder the approach of nucleophiles, such as water, which may slow the rate of certain degradation reactions compared to less substituted analogs.

Understanding these intrinsic properties is fundamental to predicting the compound's behavior under various environmental conditions and designing appropriate control strategies.

Primary Degradation Pathways

Organoboronic acids are susceptible to several decomposition routes that can compromise sample purity and reactivity.[3] For 2,6-Dichloro-3-nitrophenylboronic acid, the following pathways are of primary concern.

Hydrolytic Degradation (Protodeboronation)

Protodeboronation, or the cleavage of the carbon-boron bond with the substitution of a hydrogen atom, is a common degradation pathway for arylboronic acids. While often requiring acidic or basic conditions, it can occur slowly even in the presence of ambient moisture. The mechanism involves the protonation of the C-B bond, leading to the formation of 2,6-dichloro-1-nitrobenzene and boric acid.

The rate of hydrolysis can be influenced by pH. For some substituted phenylboronic acids, protodeboronation is slowest around pH 5 and accelerates under more acidic or basic conditions.[4] Given the hygroscopic nature of many boronic acids, strict moisture control is the most effective preventative measure.[5]

Oxidative Degradation

Oxidative deboronation is another significant stability risk, converting the boronic acid into the corresponding phenol (2,6-dichloro-3-nitrophenol) and boric acid.[1] This pathway is particularly relevant as it can be initiated by atmospheric oxygen or trace reactive oxygen species (ROS) like hydrogen peroxide.[1][6] The mechanism involves the attack of an oxidant on the electron-deficient boron atom, followed by rearrangement and cleavage.[1] The electron-withdrawing substituents on the phenyl ring of the target molecule may influence its susceptibility to this pathway.

Thermal Decomposition

Nitroaromatic compounds are known for their potential thermal instability.[7][8][9] While 2,6-Dichloro-3-nitrophenylboronic acid is a solid with a high melting point, elevated temperatures can promote decomposition. The primary thermal decomposition pathways for nitroaromatics often involve the C-NO₂ bond.[10] Therefore, exposure to high temperatures during storage or handling should be avoided to prevent the generation of impurities and ensure safety.

Recommended Storage and Handling Protocols

To preserve the chemical integrity of 2,6-Dichloro-3-nitrophenylboronic acid, adherence to stringent storage and handling protocols is mandatory. The following recommendations are based on supplier safety data sheets and an understanding of the compound's degradation pathways.

Optimal Storage Conditions

-

Temperature: The compound should be stored in a refrigerated environment, typically between 2-8°C.[11][12][13] This low temperature minimizes the rate of all potential degradation reactions.

-

Atmosphere: Storage under an inert atmosphere, such as argon or nitrogen, is critical.[5][13] This practice displaces atmospheric moisture and oxygen, directly mitigating the risks of hydrolytic and oxidative degradation.

-

Container: Use a tightly sealed container made of an inert material. Ensure the container is properly closed after each use to prevent exposure to the ambient environment.

-

Light: While specific photostability data is limited, it is good practice to protect the compound from light by using an amber vial or storing it in a dark location.[11]

Safe Handling Procedures

-

Work Environment: Handle the compound in a well-ventilated area, preferably within a glove box or a fume hood with an inert atmosphere feed.[12]

-

Moisture and Air Avoidance: Avoid prolonged exposure to air and moisture.[14] Use dry solvents and reagents when working with the compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat, as the compound is classified as a skin, eye, and respiratory irritant.[11]

Experimental Protocol: Accelerated Stability Study

A well-designed stability study is a self-validating system to determine the shelf-life and identify potential degradation products.

Objective

To assess the stability of 2,6-Dichloro-3-nitrophenylboronic acid under accelerated stress conditions (heat, humidity, light, and oxidative) over a 4-week period.

Materials and Methods

-

Test Substance: 2,6-Dichloro-3-nitrophenylboronic acid, high purity grade (>97%).

-

Analytical Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for separating the parent compound from its potential degradation products. Non-aqueous capillary electrophoresis (NACE) can also be an excellent alternative to prevent hydrolysis during analysis.[14]

-

HPLC Method (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Prepare a stock solution in a non-aqueous, aprotic solvent like acetonitrile to prevent premature degradation.[15]

Stress Conditions

-

Control: Store at 2-8°C in a desiccator under an inert atmosphere.

-

Thermal Stress: Store at 40°C in a sealed vial.

-

Hydrolytic Stress: Store at 40°C / 75% Relative Humidity (RH) in a stability chamber.

-

Photolytic Stress: Expose to a calibrated light source (ICH Q1B guidelines) at ambient temperature.

-

Oxidative Stress: Prepare a dilute solution in acetonitrile and add a small molar excess of hydrogen peroxide (e.g., 3%).

Experimental Workflow

Sources

- 1. pnas.org [pnas.org]

- 2. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 5. fishersci.com [fishersci.com]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 8. Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 12. angenechemical.com [angenechemical.com]

- 13. (2,6-Dichloro-3-nitrophenyl)boronic acid | 1072946-37-2 [sigmaaldrich.com]

- 14. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Sourcing and Application of 2,6-Dichloro-3-nitrophenylboronic acid for Advanced Drug Discovery